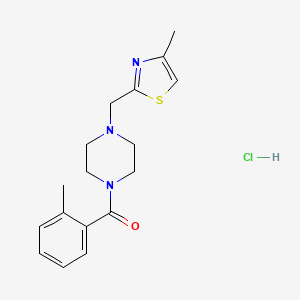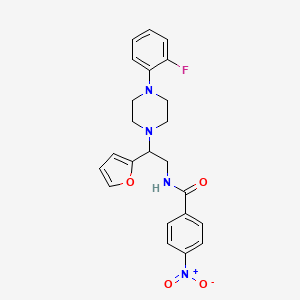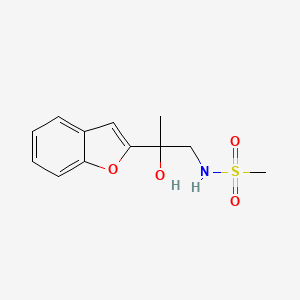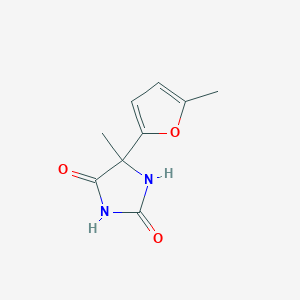
4-ethylsulfonyl-N-(4-methoxynaphthalen-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to inhibit tubulin polymerization . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton.
Mode of Action
This binding inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and inducing cell apoptosis .
Biochemical Pathways
The inhibition of tubulin polymerization affects the mitotic spindle, which is crucial for cell division. This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing. The cell responds to this disruption by initiating programmed cell death, or apoptosis .
Result of Action
The result of the compound’s action, based on the inferred mode of action, would be the inhibition of cell division and the induction of apoptosis in cells where the compound is active . This could potentially lead to a decrease in the proliferation of these cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ESI-09 is its selectivity for the Wnt signaling pathway. This allows for more precise targeting of this pathway, reducing the potential for off-target effects. Additionally, ESI-09 has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of ESI-09 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of ESI-09. One area of interest is the development of ESI-09 as a therapeutic agent for cancer. Clinical trials are needed to determine the safety and efficacy of ESI-09 in humans. Additionally, further studies are needed to investigate the potential applications of ESI-09 in other fields, such as neurodegenerative disorders, osteoporosis, and liver fibrosis. Finally, the development of more potent and selective inhibitors of the Wnt signaling pathway is an ongoing area of research.
Synthesemethoden
The synthesis of ESI-09 involves several steps, starting with the reaction of 4-methoxynaphthalene-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-ethylsulfonylbenzylamine in the presence of a base to yield ESI-09. The overall yield of this synthesis method is around 20%.
Wissenschaftliche Forschungsanwendungen
ESI-09 has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its role in cancer therapy. The Wnt signaling pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell proliferation and tumor growth. ESI-09 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and glioblastoma.
Eigenschaften
IUPAC Name |
4-ethylsulfonyl-N-(4-methoxynaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-3-26(23,24)15-10-8-14(9-11-15)20(22)21-18-12-13-19(25-2)17-7-5-4-6-16(17)18/h4-13H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOFXWMRFBKHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2787584.png)
![methyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}carbamate](/img/structure/B2787585.png)



![7-Fluoro-3-[[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2787593.png)

![6-[[4-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2787595.png)





![5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2787606.png)